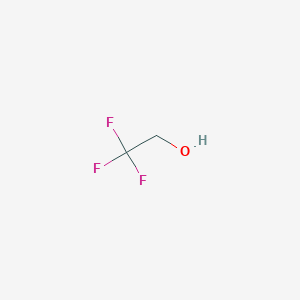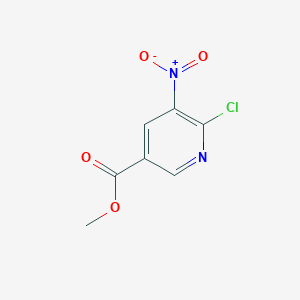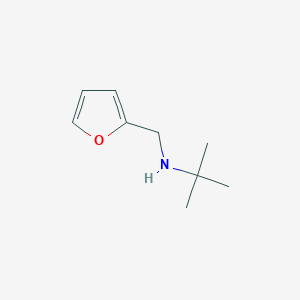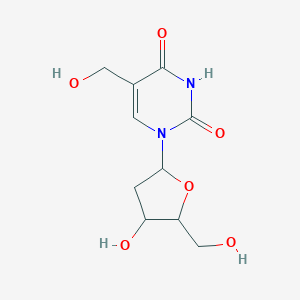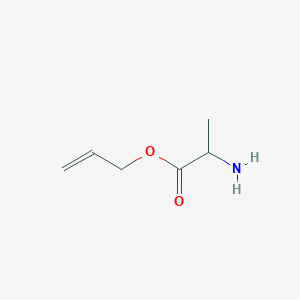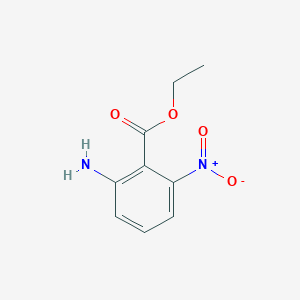
Ethyl 2-amino-6-nitrobenzoate
Übersicht
Beschreibung
Ethyl 2-amino-6-nitrobenzoate, also known as ethyl N-(2-nitro-6-aminophenyl) carbamate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-6-nitrobenzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In agriculture, Ethyl 2-amino-6-nitrobenzoate has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been investigated for its potential as a dye or pigment due to its bright yellow color.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-6-nitrobenzoate is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes or proteins in the body. For example, Ethyl 2-amino-6-nitrobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Studies have shown that Ethyl 2-amino-6-nitrobenzoate has several biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, Ethyl 2-amino-6-nitrobenzoate has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 2-amino-6-nitrobenzoate in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to have a wide range of potential applications, making it a versatile research tool. However, one limitation of using Ethyl 2-amino-6-nitrobenzoate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-amino-6-nitrobenzoate. One area of research is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, the potential applications of Ethyl 2-amino-6-nitrobenzoate in agriculture and material science warrant further investigation.
Eigenschaften
CAS-Nummer |
115156-25-7 |
|---|---|
Produktname |
Ethyl 2-amino-6-nitrobenzoate |
Molekularformel |
C9H10N2O4 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
ethyl 2-amino-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2,10H2,1H3 |
InChI-Schlüssel |
JJADRTXUDSBDON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
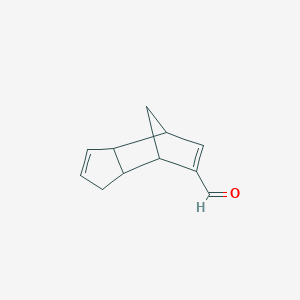
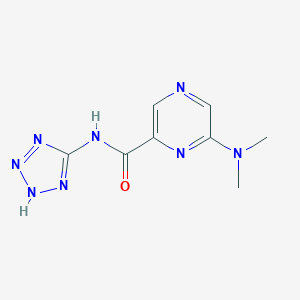
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
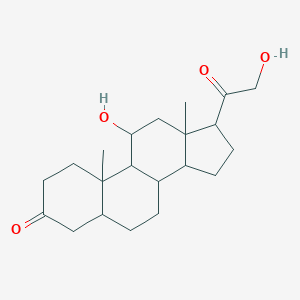
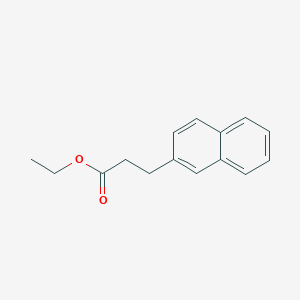
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
